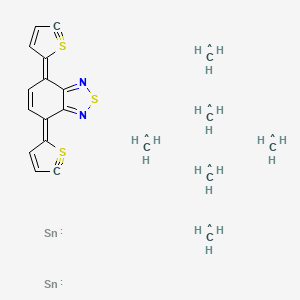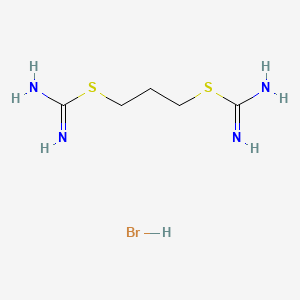
Propylene diisothiuronium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylene diisothiuronium dibromide is a chemical compound with the molecular formula C₅H₁₂Br₂N₄S₂. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is primarily used in research and industrial applications due to its reactivity and potential for forming complex structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propylene diisothiuronium dibromide can be synthesized through the reaction of thiourea with propylene dibromide. The process involves refluxing a mixture of thiourea and propylene dibromide in ethanol. The reaction is exothermic and results in the formation of this compound, which can be isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of efficient reflux condensers and filtration systems is crucial in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propylene diisothiuronium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield simpler compounds.
Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .
Applications De Recherche Scientifique
Propylene diisothiuronium dibromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of propylene diisothiuronium dibromide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is attributed to the presence of isothiuronium groups, which are highly electrophilic and can react with nucleophilic sites on proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethylene diisothiuronium dibromide
- 1,3-Dimercaptopropane
- S-Ethylisothiourea hydrobromide
Uniqueness
Propylene diisothiuronium dibromide is unique due to its specific molecular structure, which imparts distinct reactivity and properties.
Propriétés
Numéro CAS |
64039-23-2 |
|---|---|
Formule moléculaire |
C5H13BrN4S2 |
Poids moléculaire |
273.2 g/mol |
Nom IUPAC |
3-carbamimidoylsulfanylpropyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C5H12N4S2.BrH/c6-4(7)10-2-1-3-11-5(8)9;/h1-3H2,(H3,6,7)(H3,8,9);1H |
Clé InChI |
AINJSHZWUYIXOP-UHFFFAOYSA-N |
SMILES canonique |
C(CSC(=N)N)CSC(=N)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl-](/img/structure/B12348680.png)

![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12348693.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12348696.png)
![Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-](/img/structure/B12348716.png)
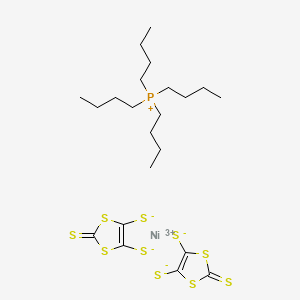
![2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B12348728.png)
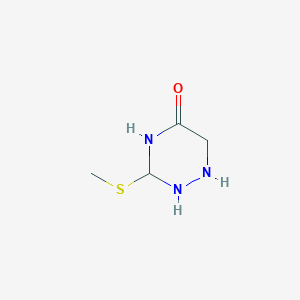
![(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12348736.png)
![1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348742.png)
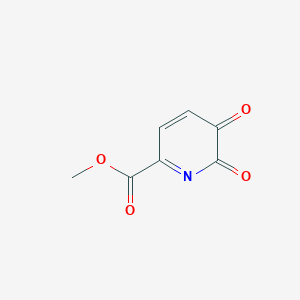
![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B12348750.png)

